molecular formula C13H17N3O3 B2389964 N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide CAS No. 2189307-98-8

N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide

Número de catálogo B2389964
Número CAS: 2189307-98-8
Peso molecular: 263.297
Clave InChI: ZWWJMPWHBQRCJW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide is a chemical compound with potential applications in scientific research. It is also known as MS-275 or Entinostat and belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDACs can result in the activation of tumor suppressor genes and the induction of cell differentiation, making HDAC inhibitors a promising class of anticancer drugs.

Mecanismo De Acción

The mechanism of action of N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide involves the inhibition of HDACs, leading to the accumulation of acetylated histones and the activation of tumor suppressor genes. HDAC inhibitors can also affect the acetylation of non-histone proteins, such as transcription factors, leading to changes in gene expression. The exact mechanism of action of MS-275 is still under investigation, but it is believed to involve the selective inhibition of class I HDACs.
Biochemical and Physiological Effects:
N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, MS-275 has been shown to have anti-inflammatory effects, as well as potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. MS-275 has also been shown to affect the expression of genes involved in metabolism and energy homeostasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide in lab experiments is its specificity for class I HDACs, which allows for selective inhibition of these enzymes. MS-275 is also relatively stable and has a long half-life, making it suitable for in vivo experiments. However, one limitation of using MS-275 is its potential toxicity, especially at high doses. MS-275 has also been shown to have off-target effects, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the study of N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide. One area of research is the development of more potent and selective HDAC inhibitors, which can improve the efficacy and safety of these drugs. Another area of research is the investigation of the role of HDAC inhibitors in epigenetic regulation and gene expression. MS-275 has also been shown to have potential applications in other diseases, such as autoimmune diseases and viral infections, which can be explored further. Overall, the study of N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide and other HDAC inhibitors has the potential to lead to the development of novel therapies for various diseases.

Métodos De Síntesis

The synthesis of N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide involves several steps. One common method is the reaction of ethyl 2-bromo-2-propenoate with 5-methyl-3-pyridinamine in the presence of a base, followed by the addition of ethyl 2-amino-4-oxobutanoate and a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting intermediate is then treated with ethyl iodide to yield the final product.

Aplicaciones Científicas De Investigación

N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide has been extensively studied for its potential applications in cancer research. HDAC inhibitors such as MS-275 have been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including breast, lung, and colon cancer. MS-275 has also been shown to enhance the sensitivity of cancer cells to other anticancer agents, such as cisplatin and doxorubicin.

Propiedades

IUPAC Name

N-ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-4-12(18)16(5-2)8-11(17)15-10-6-9(3)13(19)14-7-10/h4,6-7H,1,5,8H2,2-3H3,(H,14,19)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWJMPWHBQRCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=CNC(=O)C(=C1)C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-[2-[(5-methyl-6-oxo-1H-pyridin-3-yl)amino]-2-oxoethyl]prop-2-enamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.